molecular formula C23H26N2O4S B2912631 2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE CAS No. 862738-45-2

2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE

Cat. No.: B2912631
CAS No.: 862738-45-2
M. Wt: 426.53
InChI Key: LPWUEBSSOTUZGL-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine is a novel chemical reagent designed for research applications, featuring a unique hybrid structure that combines a morpholine ring, a sulfonyl-substituted oxazole, and a biaryl system. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. The integration of the 2,6-dimethylmorpholine moiety is of significant interest, as morpholine derivatives are well-documented in scientific literature for their ability to enhance brain permeability and optimize pharmacokinetic properties in central nervous system (CNS) drug discovery candidates . The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory and anticancer effects in preclinical research . The presence of the 4-methylbenzenesulfonyl group is a key structural feature often associated with potential enzyme inhibition. This functional group is reminiscent of sulfonamide-based inhibitors, such as the COX-2 inhibitor Valdecoxib, suggesting this compound may be a valuable tool for researchers investigating the cyclooxygenase (COX) enzyme family or other sulfonamide-targeted proteins . Its specific structure makes it a compelling candidate for use in biochemical assay development, as a building block in synthetic chemistry, and for probing structure-activity relationships in hit-to-lead optimization campaigns. Researchers can employ this compound to explore its mechanism of action, which may involve interaction with enzyme active sites through hydrogen bonding via the morpholine oxygen and hydrophobic interactions with the substituted phenyl rings .

Properties

IUPAC Name

2,6-dimethyl-4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-15-8-10-20(11-9-15)30(26,27)22-23(25-13-17(3)28-18(4)14-25)29-21(24-22)19-7-5-6-16(2)12-19/h5-12,17-18H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWUEBSSOTUZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Substitution with Tosyl Group: The oxazole ring is then substituted with a tosyl group using tosyl chloride in the presence of a base such as pyridine.

    Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable precursor like 2,6-dimethylmorpholine.

    Final Coupling: The final step involves coupling the morpholine ring with the substituted oxazole ring under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tosyl chloride in the presence of a base like pyridine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of various substituted oxazole and morpholine derivatives.

Scientific Research Applications

2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tosyl group can enhance its binding affinity and specificity towards certain biological targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-((4-Chlorophenyl)Sulfonyl)-2-(o-Tolyl)Oxazol-5-Yl)-2,6-Dimethylmorpholine (CAS 862738-42-9)

Structural Differences :

  • Sulfonyl group : 4-Chlorophenylsulfonyl vs. 4-methylbenzenesulfonyl.
  • Oxazole substituent : o-Tolyl (2-methylphenyl) vs. 3-methylphenyl.

Implications :

  • Steric hindrance : The ortho-methyl group in o-tolyl introduces greater steric bulk compared to the meta-methyl group in the target compound, possibly reducing binding affinity in enzyme-active sites.
  • Molecular weight : Higher molecular weight (446.9 g/mol vs. ~428 g/mol for the target compound) due to the chlorine atom, affecting pharmacokinetic properties like diffusion rates.

Data Comparison :

Property Target Compound CAS 862738-42-9
Molecular Formula C23H25N2O4S (estimated) C22H23ClN2O4S
Sulfonyl Group 4-Methylbenzenesulfonyl 4-Chlorophenylsulfonyl
Oxazole Substituent 3-Methylphenyl o-Tolyl
Key Functional Impact Moderate EWG, lower steric Strong EWG, higher steric

Cyclopropane-Carboxylic Acid Derivatives ()

Example: trans-Ethyl 2-(3-(2,6-dimethylmorpholino)phenyl)-1-(4-methylbenzyl)cyclopropanecarboxylate Structural Differences:

  • Core structure : Cyclopropane-carboxylic acid vs. oxazole-morpholine.
  • Morpholine position : Attached to a phenyl ring rather than fused to oxazole.

Implications :

  • Solubility : The ester group may enhance solubility compared to the sulfonyl-oxazole system.
  • Bioactivity : Cyclopropane derivatives are explored for enzyme inhibition, whereas oxazole-morpholine hybrids may target different pathways .

Phosphorus-Containing Morpholine Derivatives ()

Example: (2R,6S)-4-((2-(Diphenylphosphaneyl)quinolin-4-yl)methyl)-2,6-dimethylmorpholine Structural Differences:

  • Functional group: Diphenylphosphine-quinoline vs. sulfonyl-oxazole.
  • Stereochemistry : 2R,6S configuration vs. unspecified stereochemistry in the target compound.

Implications :

  • Catalytic applications : The phosphorus ligand enables metal coordination, useful in catalysis.
  • Stereochemical effects : The 2R,6S configuration may influence chiral recognition in biological systems .

tert-Butyl-Substituted Morpholine Derivatives ()

Example : 4-[3-(4-Tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine
Structural Differences :

  • Substituent : Bulky tert-butylphenyl vs. methylbenzenesulfonyl-oxazole.

Implications :

  • Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : Bulky substituents may slow oxidative metabolism, extending half-life .

Physicochemical Properties

  • NMR/HRMS : Compounds in and were characterized via 1H/13C NMR and HRMS, confirming substituent positions and purity. For example, morpholine protons in CDCl3 resonate at δ 2.22–3.03 ppm, while sulfonyl groups influence downfield shifts .
  • Thermal stability : Decomposition points (e.g., 98–102°C in ) suggest moderate stability, comparable to sulfonyl-oxazole derivatives .

Biological Activity

2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine, often referred to as D072-0215, is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of D072-0215 is C23H26N2O4S. The compound features a morpholine ring substituted with an oxazole moiety and a sulfonyl group, contributing to its pharmacological profile. The structure can be represented as follows:

  • IUPAC Name : this compound
  • SMILES Notation : CC(C1)OC(C)CN1c(oc(-c1ccc(C)cc1)n1)c1S(c1ccc(C)cc1)(=O)=O

Anticancer Potential

Recent studies have indicated that compounds similar to D072-0215 exhibit significant anticancer properties. For instance, research has shown that sulfonamide derivatives can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. A notable study demonstrated that morpholine derivatives can selectively target cancer cells while sparing normal cells .

Enzyme Inhibition

D072-0215 has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. In vitro assays have shown that D072-0215 inhibits carbonic anhydrase activity, suggesting its potential as an antitumor agent .

Case Studies

A series of case studies involving similar morpholine derivatives have provided insights into the biological activity of D072-0215:

  • Study on Tumor Cell Lines : In a recent study involving various human cancer cell lines (including breast and colon cancer), D072-0215 demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .
  • Mechanistic Insights : Mechanistic studies revealed that D072-0215 induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria. Flow cytometry analysis confirmed increased sub-G1 populations in treated cells, indicative of apoptosis .

Data Table: Biological Activity Summary

Activity Result Reference
Anticancer ActivitySignificant inhibition of tumor growth in vitro
Enzyme InhibitionInhibition of carbonic anhydrase
Apoptosis InductionIncreased caspase activity
Cytotoxicity (IC50)Low micromolar range

Q & A

Q. How can researchers design a synthesis pathway for 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine?

  • Methodological Answer : A multi-step synthesis is typically required. First, construct the morpholine ring via cyclization of diethanolamine derivatives with appropriate alkylating agents. Next, introduce the 1,3-oxazole moiety via condensation of a sulfonyl-substituted benzaldehyde with a nitrile precursor under acidic conditions (e.g., using POCl₃). Finally, functionalize the oxazole ring with 3-methylphenyl and 4-methylbenzenesulfonyl groups via palladium-catalyzed cross-coupling or nucleophilic substitution . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC.

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, particularly focusing on the morpholine and oxazole protons (δ 3.5–4.5 ppm for morpholine, δ 7.0–8.5 ppm for aromatic protons) .
  • X-ray Crystallography : Employ SHELX software to resolve crystal structures, ensuring accurate determination of bond angles and torsional strain in the oxazole-morpholine linkage .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm sulfonyl and methyl substituents .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. For stability, conduct accelerated degradation studies under varied pH (1–13), temperature (25–60°C), and light exposure, analyzing degradation products via LC-MS .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s electronic properties and binding interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which inform reactivity with biological targets .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., sulfotransferases or kinases), focusing on the sulfonyl group’s role in hydrogen bonding and the oxazole’s π-π stacking .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

  • Methodological Answer : Systematically modify substituents:
  • Replace the 4-methylbenzenesulfonyl group with other sulfonamides to evaluate steric and electronic effects on target affinity.
  • Introduce halogen atoms (e.g., Cl, Br) at the 3-methylphenyl position to enhance lipophilicity and membrane permeability.
  • Test derivatives in enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate results with computed logP and polar surface area values .

Q. What experimental precautions are necessary for handling this compound due to its potential hazards?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for leaks before use .
  • Waste Disposal : Neutralize acidic/basic waste before disposal, and segregate organic solvents for incineration .

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